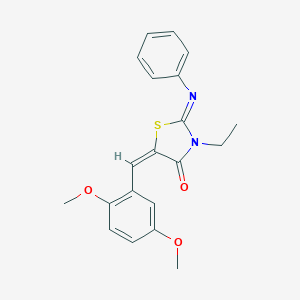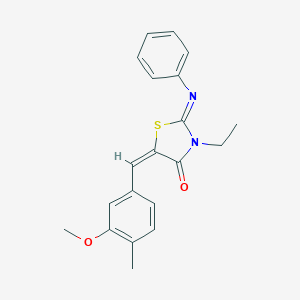![molecular formula C30H33N5O7S B306881 Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B306881.png)
Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a nitrobenzylidene moiety, and a piperazine ring. The presence of these functional groups makes it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the nitrobenzylidene and piperazine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The piperazine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C), oxidizing agents like potassium permanganate (KMnO4), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. The nitrobenzylidene moiety may interact with cellular proteins, while the piperazine ring can modulate receptor activity. These interactions lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
- (2E)-N-allyl-3-(3,4-dimethoxyphenyl)-2-propenamide
Uniqueness
Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolopyrimidine core and the nitrobenzylidene moiety makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C30H33N5O7S |
|---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H33N5O7S/c1-6-42-29(37)26-18(2)31-30-34(27(26)19-7-10-23(40-4)24(16-19)41-5)28(36)25(43-30)17-20-15-21(35(38)39)8-9-22(20)33-13-11-32(3)12-14-33/h7-10,15-17,27H,6,11-14H2,1-5H3/b25-17+ |
InChI Key |
YLOULKYFKJWXEN-KOEQRZSOSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306799.png)
![4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid](/img/structure/B306800.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306803.png)

![Methyl 4-{[3-methyl-5-(2-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B306805.png)
![(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306806.png)
![2-[(2,5-Dimethylphenyl)imino]-5-(2-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306807.png)
![Methyl 4-{[3-methyl-4-oxo-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B306812.png)



![2-[(2,5-Dimethylphenyl)imino]-5-(4-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306817.png)
![(2E,5E)-3-ethyl-5-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306819.png)
![methyl 4-{[(2E,5E)-5-(3-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B306821.png)
